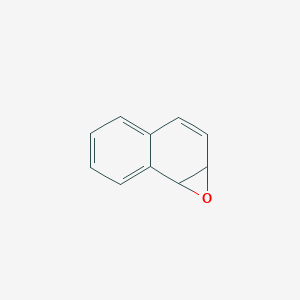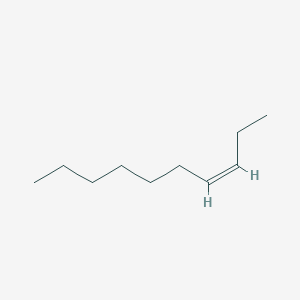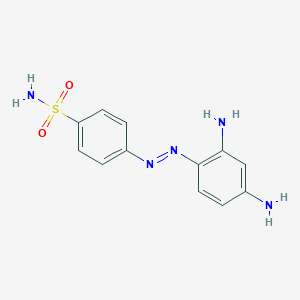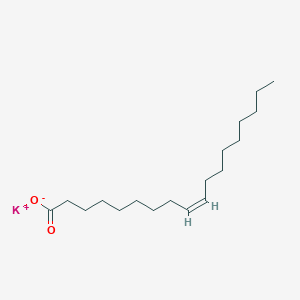
(3,3-Diethoxypropyl)triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Diethoxypropyl)triethoxysilane, also known as DEPTES, is a silane coupling agent that is commonly used in various scientific research applications. This compound is widely used as a crosslinking agent in the preparation of organic-inorganic hybrid materials due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of (3,3-Diethoxypropyl)triethoxysilane involves the formation of covalent bonds between the silane group and the surface of the substrate. The silane group reacts with the surface hydroxyl groups to form a stable siloxane bond. This bond provides a strong and durable interface between the substrate and the coating material. The crosslinking of (3,3-Diethoxypropyl)triethoxysilane with the coating material enhances the mechanical, thermal, and chemical properties of the resulting hybrid material.
Biochemical and Physiological Effects:
(3,3-Diethoxypropyl)triethoxysilane is not intended for use in drug applications and therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (3,3-Diethoxypropyl)triethoxysilane is non-toxic and non-irritating to the skin and eyes. It is also not considered to be a skin sensitizer or a respiratory irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,3-Diethoxypropyl)triethoxysilane has several advantages for use in lab experiments. It is a versatile coupling agent that can be used in a wide range of applications. It is easy to handle and can be stored for long periods of time without degradation. (3,3-Diethoxypropyl)triethoxysilane is also compatible with a variety of solvents and coating materials. However, there are some limitations to the use of (3,3-Diethoxypropyl)triethoxysilane. It is sensitive to moisture and requires careful handling to prevent hydrolysis. The reaction with the substrate requires a clean and dry surface to ensure proper bonding.
Direcciones Futuras
(3,3-Diethoxypropyl)triethoxysilane has a wide range of potential future directions in scientific research. One possible direction is the development of new applications for (3,3-Diethoxypropyl)triethoxysilane in the field of nanotechnology. (3,3-Diethoxypropyl)triethoxysilane can be used to prepare functionalized nanoparticles for use in drug delivery, imaging, and sensing applications. Another possible direction is the optimization of the synthesis method to improve the yield and purity of (3,3-Diethoxypropyl)triethoxysilane. This could lead to a more cost-effective and environmentally friendly production process. Additionally, further research could be done on the mechanism of action of (3,3-Diethoxypropyl)triethoxysilane to better understand its interactions with substrates and coating materials.
Aplicaciones Científicas De Investigación
(3,3-Diethoxypropyl)triethoxysilane is widely used in scientific research applications due to its unique chemical properties. It is commonly used as a crosslinking agent in the preparation of organic-inorganic hybrid materials such as silica-based nanocomposites, polymer films, and coatings. (3,3-Diethoxypropyl)triethoxysilane is also used as a surface modification agent for various substrates such as glass, metal, and ceramics. It is used to enhance the adhesion and compatibility of the substrate with the coating material.
Propiedades
Número CAS |
15184-27-7 |
|---|---|
Nombre del producto |
(3,3-Diethoxypropyl)triethoxysilane |
Fórmula molecular |
C13H30O5Si |
Peso molecular |
294.46 g/mol |
Nombre IUPAC |
3,3-diethoxypropyl(triethoxy)silane |
InChI |
InChI=1S/C13H30O5Si/c1-6-14-13(15-7-2)11-12-19(16-8-3,17-9-4)18-10-5/h13H,6-12H2,1-5H3 |
Clave InChI |
FNVLANCFUDHVBO-UHFFFAOYSA-N |
SMILES |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
SMILES canónico |
CCOC(CC[Si](OCC)(OCC)OCC)OCC |
Otros números CAS |
15184-27-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)



![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)



